molecular formula C21H18N4O2S3 B2461399 N-(3,4-dimethylphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide CAS No. 1021251-60-4

N-(3,4-dimethylphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide

Cat. No.: B2461399
CAS No.: 1021251-60-4
M. Wt: 454.58
InChI Key: KUALLEHWCPGHBQ-UHFFFAOYSA-N
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Description

N-(3,4-Dimethylphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide is a heterocyclic compound featuring a fused thiazolo[4,5-d]pyrimidine core. This scaffold is substituted with a 3,4-dimethylphenyl acetamide group at the 2-thio position and a phenyl group at the 3-position. The molecule’s structural complexity arises from its bicyclic system, sulfur atoms at key positions, and aromatic substituents, which collectively influence its physicochemical and pharmacological properties. Such compounds are typically synthesized via multi-step reactions involving heterocyclization, alkylation, or condensation, as seen in analogous systems .

Properties

CAS No.

1021251-60-4

Molecular Formula

C21H18N4O2S3

Molecular Weight

454.58

IUPAC Name

N-(3,4-dimethylphenyl)-2-[(7-oxo-3-phenyl-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl)sulfanyl]acetamide

InChI

InChI=1S/C21H18N4O2S3/c1-12-8-9-14(10-13(12)2)22-16(26)11-29-20-23-18-17(19(27)24-20)30-21(28)25(18)15-6-4-3-5-7-15/h3-10H,11H2,1-2H3,(H,22,26)(H,23,24,27)

InChI Key

KUALLEHWCPGHBQ-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2)SC(=S)N3C4=CC=CC=C4)C

solubility

not available

Origin of Product

United States

Biological Activity

N-(3,4-dimethylphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic potential.

The compound has the following chemical properties:

  • Molecular Formula : C23H22N4O2S3
  • Molecular Weight : 482.6 g/mol
  • IUPAC Name : N-(3,4-dimethylphenyl)-2-[(7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio]acetamide

Biological Activity Overview

The biological activity of this compound has been assessed through various studies focusing on its antifungal and antibacterial properties.

Antifungal Activity

In a study examining a series of thiazol derivatives similar to the target compound, it was found that certain derivatives exhibited potent antifungal activity against Candida albicans and Candida parapsilosis. The minimum inhibitory concentration (MIC) for one derivative was reported at 1.23 μg/mL, comparable to ketoconazole . The presence of electronegative atoms in the phenyl moiety significantly enhanced antifungal activity due to increased electron density and lipophilicity .

Antibacterial Activity

The compound's antibacterial properties were evaluated against several strains including Staphylococcus aureus and Escherichia coli. Some derivatives showed comparable or superior activity to standard antibiotics such as norfloxacin and chloramphenicol . The structure–activity relationship (SAR) analysis indicated that modifications in the phenyl ring could enhance the antibacterial efficacy.

Table 1: Summary of Biological Activities

CompoundActivity TypeTarget OrganismMIC/IC50 Values
2dAntifungalC. parapsilosis1.23 μg/mL
2eAntifungalC. albicansNot specified
2dCytotoxicityNIH/3T3 cellsIC50 = 148.26 μM
2eCytotoxicityNIH/3T3 cellsIC50 = 187.66 μM

Pharmacokinetic Studies

Pharmacokinetic studies using SwissADME software indicated that derivatives of the compound possess favorable ADME (Absorption, Distribution, Metabolism, Excretion) profiles. These compounds demonstrated high lipid solubility and compliance with Lipinski's Rule of Five, suggesting good bioavailability .

The mechanisms by which these compounds exert their biological effects are likely multifaceted:

  • Enzyme Inhibition : Compounds similar to N-(3,4-dimethylphenyl)-2-thioacetamide have been shown to inhibit key enzymes involved in fungal cell wall synthesis.
  • Membrane Disruption : The lipophilic nature of these compounds allows them to integrate into microbial membranes, disrupting their integrity and leading to cell death.

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : The compound has demonstrated effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent.
  • Anticancer Properties : Preliminary studies indicate that it can induce apoptosis in cancer cells, particularly liver cancer (HepG2), showcasing its potential in cancer therapy.
  • Anti-inflammatory Effects : Its ability to modulate inflammatory pathways makes it a candidate for treating inflammatory diseases.
  • Antidiabetic Activity : There is emerging evidence that this compound may influence metabolic pathways related to diabetes.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of N-(3,4-dimethylphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide against Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 15.62 µg/mL, suggesting strong antibacterial properties.

Case Study 2: Anticancer Activity

In vitro assays conducted on HepG2 liver cancer cells revealed that the compound induced apoptosis with IC50 values indicating effective cytotoxicity at low concentrations. The mechanism involved upregulation of p53 and downregulation of anti-apoptotic proteins such as Bcl-2.

Comparative Analysis of Related Compounds

The following table summarizes the biological activities of structurally related compounds:

Compound NameStructural FeaturesBiological Activity
5-Oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidineThiazole and pyrimidine ringsAntimicrobial
7-Methylthiazolo[3,2-a]pyrimidinSimilar ring structureAnti-inflammatory
3-Oxo-cyclopentapyridazine derivativeCyclopentapyridazine moietyAnticancer

Comparison with Similar Compounds

Research Implications

The target compound’s structural uniqueness lies in its combination of a dimethylphenyl acetamide group and a 2-thioxo-pyrimidine core. Comparative data suggest:

  • Optimization Potential: Substituting the 3,4-dimethylphenyl group with electron-withdrawing groups (e.g., sulfamoyl in Compound 5) could enhance bioactivity .
  • Synthetic Challenges : Achieving regioselectivity in thioacetamide linkage formation requires precise control, as highlighted in and .

Q & A

Basic Research Questions

Q. What are the key synthetic routes and critical parameters for optimizing the yield of N-(3,4-dimethylphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including cyclocondensation of thiazolo[4,5-d]pyrimidine precursors with thioacetamide derivatives. Key parameters include:

  • Temperature : Reactions often require reflux conditions (e.g., 100–120°C in acetic acid/acetic anhydride mixtures) to achieve cyclization .
  • Reagent Ratios : Stoichiometric control of chloroacetic acid and aldehydes (e.g., 2,4,6-trimethoxybenzaldehyde) is critical for regioselectivity .
  • Catalysts : Sodium acetate is commonly used to stabilize intermediates and accelerate thioether bond formation .
  • Purification : Recrystallization from ethyl acetate/ethanol mixtures (3:2 v/v) improves purity (>95%) .

Q. How can researchers validate the molecular structure of this compound, and what analytical techniques are most effective?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of methylphenyl, thioxo, and acetamide moieties. For example, the thiazolo[4,5-d]pyrimidine core shows distinct aromatic proton signals at δ 7.2–8.1 ppm .
  • X-ray Crystallography : Resolves bond angles and dihedral deviations (e.g., puckering in the thiazolo-pyrimidine ring, with C5 deviating by 0.224 Å from the mean plane) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ at m/z 491.08 for C₂₃H₂₂N₄O₂S₃) .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data for this compound’s reactivity or bioactivity?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Compare calculated bond dissociation energies (BDEs) of the thioacetamide group with experimental thermogravimetric analysis (TGA) data to validate stability .
  • Docking Studies vs. Enzymatic Assays : If computational models predict strong binding to a kinase (e.g., EGFR), validate via fluorescence polarization assays. Adjust force fields in docking software if discrepancies arise (e.g., solvation effects) .
  • Statistical Modeling : Use multivariate analysis (e.g., PCA) to identify outliers in datasets, such as unexpected byproducts during synthesis .

Q. What strategies are effective for enhancing the compound’s biological activity through structural modifications?

  • Methodological Answer :

  • SAR Studies :
  • Thiazolo[4,5-d]pyrimidine Core : Introduce electron-withdrawing groups (e.g., -NO₂ at C7) to enhance electrophilicity and interaction with cysteine residues in target enzymes .
  • Acetamide Side Chain : Replace the 3,4-dimethylphenyl group with a 4-fluorophenyl moiety to improve metabolic stability (see analogs in ).
  • Prodrug Design : Conjugate the thioether group with a polyethylene glycol (PEG) linker to enhance solubility and bioavailability .

Q. How can researchers optimize reaction conditions for scale-up while minimizing byproducts?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use a Box-Behnken design to test variables (temperature, solvent ratio, catalyst loading). For example, optimize the cyclocondensation step by varying acetic acid:acetic anhydride ratios (1:1 to 1:3) .
  • Flow Chemistry : Transition batch synthesis to continuous flow systems to improve heat transfer and reduce reaction time (e.g., 8-hour reflux reduced to 2 hours in flow) .
  • Byproduct Analysis : Employ LC-MS to identify impurities (e.g., dimerization products) and adjust pH or inert gas purging to suppress side reactions .

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